Methyl (12R)-12-hydroxyoctadec-9-ynoate
Description
Methyl (12R)-12-hydroxyoctadec-9-ynoate is a chiral fatty acid methyl ester characterized by a triple bond (ynoate) at the Δ9 position and an (R)-configured hydroxyl group at C12. Its structure combines a long aliphatic chain (18 carbons) with functional groups that influence reactivity, solubility, and interactions with biological systems.
Properties
CAS No. |
59959-32-9 |
|---|---|
Molecular Formula |
C19H34O3 |
Molecular Weight |
310.5 g/mol |
IUPAC Name |
methyl (12R)-12-hydroxyoctadec-9-ynoate |
InChI |
InChI=1S/C19H34O3/c1-3-4-5-12-15-18(20)16-13-10-8-6-7-9-11-14-17-19(21)22-2/h18,20H,3-9,11-12,14-17H2,1-2H3/t18-/m1/s1 |
InChI Key |
IZCLGPZFWADXHQ-GOSISDBHSA-N |
Isomeric SMILES |
CCCCCC[C@H](CC#CCCCCCCCC(=O)OC)O |
Canonical SMILES |
CCCCCCC(CC#CCCCCCCCC(=O)OC)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (12R)-12-hydroxyoctadec-9-ynoate typically involves the esterification of the corresponding carboxylic acid with methanol. One common method is the reaction of 12-hydroxyoctadec-9-ynoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable processes. These could include continuous flow reactors and the use of more robust catalysts to enhance reaction rates and yields. The specific details of industrial methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
Methyl (12R)-12-hydroxyoctadec-9-ynoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The triple bond can be reduced to a double or single bond using hydrogenation catalysts like palladium on carbon.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Hydrogen gas in the presence of palladium on carbon or other hydrogenation catalysts.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of 12-oxo-octadec-9-ynoate.
Reduction: Formation of Methyl (12R)-12-hydroxyoctadec-9-ene or Methyl (12R)-12-hydroxyoctadecanoate.
Substitution: Formation of various substituted esters depending on the nucleophile used.
Scientific Research Applications
Methyl (12R)-12-hydroxyoctadec-9-ynoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a component in drug delivery systems.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties .
Mechanism of Action
The mechanism of action of Methyl (12R)-12-hydroxyoctadec-9-ynoate depends on its specific application. In biological systems, it may interact with cellular membranes and proteins, affecting their function. The hydroxyl group and the triple bond can participate in various biochemical reactions, influencing the compound’s activity. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Their Key Features
The following compounds share structural similarities with Methyl (12R)-12-hydroxyoctadec-9-ynoate, differing in saturation, chain length, or functional groups:
Saturation Effects
- Triple Bond (Ynoate) vs. Double Bond (Enoate): The triple bond in this compound introduces rigidity and reduced reactivity compared to double-bond analogs like Methyl Ricinoleate. This may affect membrane interactions or enzyme binding, as seen in studies where murine (12R)-LOX showed higher activity with methyl linoleate (unsaturated) than saturated analogs .
- Hydroxyl Group Configuration: The (12R)-stereochemistry is conserved in analogs such as Methyl Ricinoleate and (9E,12R)-12-hydroxyoctadec-9-enoic acid, suggesting its importance in biological recognition. For instance, optical rotation data in scalarane sesterterpenoids correlate R-configuration with specific bioactivities .
Chain Length and Functional Groups
- C18 vs. C12 Chains: Methyl 12-hydroxydodec-9-enoate (C12) exhibits lower molecular weight (256.36 g/mol) compared to C18 analogs (~298–314 g/mol), impacting solubility and melting points. Longer chains (C18) enhance hydrophobicity, critical for lipid membrane integration .
- Ester vs. Free Acid: The ester form (e.g., Methyl Ricinoleate) improves volatility and solubility in organic solvents compared to free acids, facilitating industrial applications like pheromone synthesis .
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